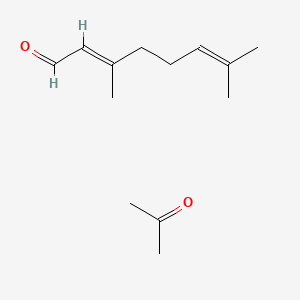
(2E)-3,7-dimethylocta-2,6-dienal;propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3,7-dimethylocta-2,6-dienal;propan-2-one is a compound that belongs to the class of organic compounds known as acyclic monoterpenoids. These compounds are characterized by their structure, which does not contain a cycle. The compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3,7-dimethylocta-2,6-dienal;propan-2-one typically involves the use of specific reagents and conditions to achieve the desired product. One common method involves the use of a simple precipitation method using Degussa P25 TiO2 powder as a support and copper nitrate as a precursor . This method is often employed due to its efficiency and the high yield of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar methods to those used in laboratory settings. The use of low-power ultraviolet light-emitting diodes (UV-LEDs) as the light source for a photocatalytic water splitting reaction is one such method . This approach is favored for its cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (2E)-3,7-dimethylocta-2,6-dienal;propan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Aplicaciones Científicas De Investigación
(2E)-3,7-dimethylocta-2,6-dienal;propan-2-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound’s unique properties make it a candidate for drug development and therapeutic applications. Industrially, it is used in the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of (2E)-3,7-dimethylocta-2,6-dienal;propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the activation or inhibition of certain enzymes or receptors. For example, it has been shown to induce apoptosis in cancer cells through the upregulation of cytochrome c and caspases . This mechanism is crucial for its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (2E)-3,7-dimethylocta-2,6-dienal;propan-2-one include (2E)-3,7-dimethylocta-2,6-dien-1-ol (geraniol) and other acyclic monoterpenoids . These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H22O2 |
|---|---|
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
(2E)-3,7-dimethylocta-2,6-dienal;propan-2-one |
InChI |
InChI=1S/C10H16O.C3H6O/c1-9(2)5-4-6-10(3)7-8-11;1-3(2)4/h5,7-8H,4,6H2,1-3H3;1-2H3/b10-7+; |
Clave InChI |
GDTFWFALBVLQJV-HCUGZAAXSA-N |
SMILES isomérico |
CC(=CCC/C(=C/C=O)/C)C.CC(=O)C |
SMILES canónico |
CC(=CCCC(=CC=O)C)C.CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



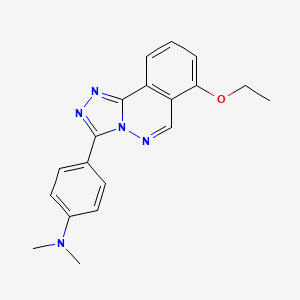
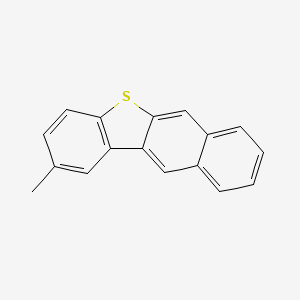
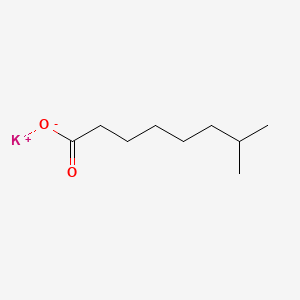
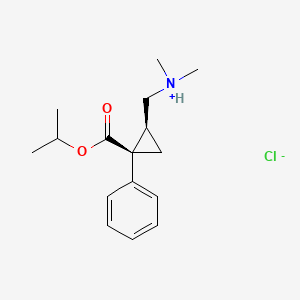
![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)
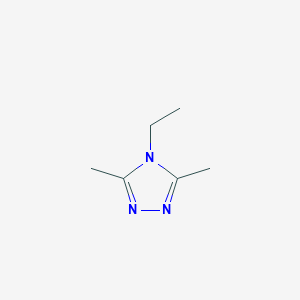
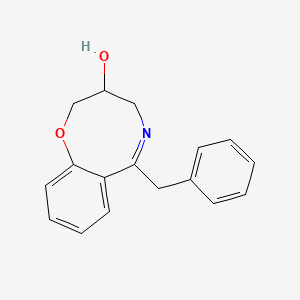
![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)



![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
